2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide
Description
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide (CAS: 476485-91-3; MFCD03223636) is a triazole-based acetamide derivative with a complex heterocyclic scaffold. Its structure features:
- A 1,2,4-triazole core substituted with 4-chlorophenyl and 4-methylphenyl groups at positions 5 and 4, respectively.
- A sulfanyl (-S-) linker connecting the triazole to an acetamide moiety.
- An N-(2,5-dichlorophenyl) group on the acetamide nitrogen.
This compound’s synthesis likely involves 1,3-dipolar cycloaddition or nucleophilic substitution reactions, as inferred from analogous triazole-acetamide syntheses .
Properties
Molecular Formula |
C23H17Cl3N4OS |
|---|---|
Molecular Weight |
503.8 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dichlorophenyl)acetamide |
InChI |
InChI=1S/C23H17Cl3N4OS/c1-14-2-9-18(10-3-14)30-22(15-4-6-16(24)7-5-15)28-29-23(30)32-13-21(31)27-20-12-17(25)8-11-19(20)26/h2-12H,13H2,1H3,(H,27,31) |
InChI Key |
USAXMKZWGWDSEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC(=C3)Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Key Synthetic Steps
Detailed Reaction Pathways
Triazole Ring Formation
The 1,2,4-triazole core is synthesized via cyclization of hydrazine derivatives with carbonyl-containing precursors. For example:
-
Route A : Condensation of 4-chlorophenylhydrazine with a β-ketoester under acidic conditions to form the triazole ring.
-
Route B : Reaction of hydrazine with a chloroformate or ester, followed by cyclization to yield the triazole structure.
Example Reaction :
Functionalization of Triazole
4-Methylphenyl Group : Introduced via Grignard reagents (e.g., 4-methylphenylmagnesium bromide) or cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl halides.
4-Chlorophenyl Group : Added through electrophilic aromatic substitution (e.g., using Cl₂ in FeCl₃) or direct halogenation of the triazole precursor.
Sulfanyl Linkage Construction
The sulfanyl bridge is formed by:
Acetamide Group Attachment
The N-(2,5-dichlorophenyl)acetamide moiety is introduced via acylation :
-
Activation of Acetamide : 2,5-Dichlorophenylamine reacts with acetyl chloride or acetic anhydride to form the acyloxy intermediate.
-
Coupling : The sulfanyl-triazole intermediate undergoes nucleophilic attack on the acyloxy group, yielding the final product.
Example Reaction :
Optimization and Challenges
Reaction Conditions
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–60°C | Controls side reactions (e.g., over-acylation) |
| Solvent | DCM, THF, DMF | Polar aprotic solvents enhance nucleophilicity |
| Catalyst | K₂CO₃, DMAP | Accelerates acylation and substitution |
Critical Challenges
-
Steric Hindrance : Bulky substituents (e.g., 4-methylphenyl) may slow reaction rates.
-
Chlorine Reactivity : 2,5-Dichlorophenyl groups require careful handling to avoid dehalogenation.
Characterization Techniques
Comparative Analysis of Analogues
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl and methylphenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways or induce cell death through mechanisms such as apoptosis or ferroptosis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. Donor Groups: The 2,5-diClPh substituent (electron-withdrawing) may stabilize the acetamide’s amide bond, whereas NMe2 (electron-donating) in could alter metabolic stability.
- Steric Effects : The 2,6-dichlorophenyl analog exhibits steric clashes that may hinder target binding compared to the target compound’s 2,5-diClPh configuration.
Pharmacological Insights from Analogs
- Anti-Exudative Activity : Compound 7h () showed 47% inhibition of exudate formation at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). The target compound’s dichlorophenyl group may enhance similar activity due to increased halogen bonding .
- Antiviral Potential: Triazole-Schiff base hybrids (e.g., ) demonstrated activity against cucumber mosaic virus, suggesting the triazole core’s role in bioactivity. The target compound’s sulfanyl linker may further modulate this .
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide is a novel triazole derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly its anticancer and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of the compound is C25H21ClN4O3S , and its structure includes a triazole ring, a sulfanyl group, and dichlorophenyl acetamide moiety. The compound's detailed structural representation is essential for understanding its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H21ClN4O3S |
| Molar Mass | 476.97 g/mol |
| CAS Number | 443738-37-2 |
| SMILES | CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)Cl |
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. In vitro assays have been conducted to evaluate the cytotoxic effects of this compound against various cancer cell lines.
- Cell Lines Tested : The compound has been screened against HepG2 (liver cancer) and other cancer cell lines.
- MTT Assay Results : The MTT assay results demonstrated varying degrees of cytotoxicity:
- IC50 Values : The compound exhibited an IC50 value indicative of moderate to high antiproliferative activity.
- Comparative Analysis : Similar compounds with different substitutions on the aryl rings showed a correlation between structural modifications and biological activity.
| Compound | IC50 (µg/mL) | Activity Level |
|---|---|---|
| 2-{...} | 13.004 | High |
| 6e | 28.399 | Low |
The structure-activity relationship (SAR) studies suggest that electron-donating groups enhance anticancer activity while electron-withdrawing groups diminish it.
Antimicrobial Activity
The antimicrobial potential of triazole derivatives is well-documented. The compound has been tested against various bacterial strains:
- Target Microorganisms : Including Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.
- Inhibition Zones : The compound demonstrated significant inhibition zones in agar diffusion tests.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Klebsiella pneumoniae | 12 |
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives:
- A study by examined the synthesis of various substituted triazoles and their antimicrobial activities, revealing that compounds similar to the target compound exhibited promising results against Candida albicans and Candida tropicalis.
- Another investigation focused on the anticancer properties of related triazole derivatives, demonstrating their ability to induce apoptosis in cancer cells through mitochondrial pathways .
Q & A
Q. What are the optimal synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including triazole ring formation, sulfanyl group introduction, and acetamide coupling. Key steps include:
- Triazole formation : Cyclocondensation of thiosemicarbazides with substituted benzaldehydes under reflux in ethanol .
- Sulfanyl-acetamide coupling : Use of coupling agents like EDCI/HOBt in anhydrous DMF at 0–5°C to minimize side reactions .
- Optimization : Reaction parameters (temperature, solvent polarity, pH) are systematically tested using Design of Experiments (DoE) to maximize yield and purity. Thin-layer chromatography (TLC) monitors reaction progress .
Q. Which spectroscopic techniques are critical for structural confirmation?
- NMR spectroscopy : H and C NMR confirm substituent positions and acetamide linkage. For example, the sulfanyl group’s thioether peak appears at δ 3.8–4.2 ppm .
- IR spectroscopy : Stretching vibrations for C=O (1680–1700 cm) and triazole C=N (1550–1600 cm) validate functional groups .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 528.06) .
Q. How is compound stability assessed under varying laboratory conditions?
- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C.
- Photostability : Exposure to UV light (254 nm) for 24 hours, with HPLC monitoring degradation products .
- pH sensitivity : Incubation in buffers (pH 2–12) reveals instability in strongly acidic/basic conditions via NMR and TLC .
Advanced Research Questions
Q. What computational strategies predict biological target interactions?
- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cyclooxygenase-2). Docking scores correlate with experimental IC values .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution .
- MD simulations : Assess binding stability over 100 ns trajectories in explicit solvent .
Q. How can contradictory bioactivity data across studies be resolved?
- Source analysis : Compare assay conditions (e.g., cell lines vs. in vitro enzymatic assays). For instance, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .
- Metabolite profiling : LC-MS identifies degradation products or metabolites that may interfere with activity .
- Structural analogs : Test derivatives to isolate pharmacophore contributions (e.g., replacing 4-methylphenyl with pyridinyl groups) .
Q. What crystallographic methods resolve the compound’s 3D structure?
- Single-crystal X-ray diffraction : Crystals grown via vapor diffusion (acetonitrile/water) yield structures refined using SHELXL. Key parameters: space group , Z = 2, R-factor < 0.05 .
- Twinned data refinement : SHELXL’s TWIN/BASF commands handle pseudo-merohedral twinning observed in polar space groups .
Q. How is structure-activity relationship (SAR) analyzed for this compound?
- Analog synthesis : Modify substituents (e.g., 4-chlorophenyl → 2-furyl) and test against biological targets. For example, replacing the 2,5-dichlorophenyl group with 3-chloro-4-methylphenyl enhances antimicrobial activity .
- Pharmacophore mapping : QSAR models identify critical moieties (e.g., triazole’s N1–N2 distance correlates with antifungal potency) .
Methodological Considerations
Q. What purification techniques ensure high purity for biological assays?
- Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane/ethyl acetate 7:3 → 1:1) .
- Recrystallization : Ethanol/water (8:2) yields crystals with >99% purity (HPLC) .
Q. How are reaction intermediates characterized to avoid by-products?
Q. What strategies validate target engagement in cellular assays?
- Pull-down assays : Biotinylated analogs coupled to streptavidin beads isolate binding proteins from lysates .
- Cellular thermal shift assay (CETSA) : Measure target protein melting shifts post-treatment to confirm binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
